molecular formula C25H23N3O3 B213896 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

Número de catálogo B213896
Peso molecular: 413.5 g/mol
Clave InChI: AHIXNYGUECKYOO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide, also known as DPPM, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields. In

Aplicaciones Científicas De Investigación

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have various scientific research applications, including its use as a potential anticancer agent. Studies have shown that N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mecanismo De Acción

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide also inhibits the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. In neurodegenerative diseases, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the aggregation of amyloid beta peptides. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have anti-inflammatory and antioxidant effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide in lab experiments is its high purity and yield. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to be stable under various conditions, making it suitable for long-term studies. However, one of the limitations of using N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide is its low solubility in water, which may limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide, including its potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide and to optimize its synthesis method to improve its yield and purity. Furthermore, the development of new formulations of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide that can improve its solubility and bioavailability may also be an area of future research.
Conclusion:
In conclusion, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide is a novel compound that has shown potential applications in various scientific research fields, including its use as an anticancer agent and in the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of various signaling pathways and the aggregation of amyloid beta peptides. While N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has several advantages for use in lab experiments, its low solubility in water may limit its use in certain experiments. However, there are several future directions for research on N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide, including its potential applications in the treatment of other diseases and the optimization of its synthesis method.

Métodos De Síntesis

The synthesis of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzaldehyde with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in the presence of sodium borohydride and acetic acid. The resulting product is then treated with benzoyl chloride to obtain the final compound, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide. This method has been optimized to yield high purity and high yield of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide.

Propiedades

Nombre del producto

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

Fórmula molecular

C25H23N3O3

Peso molecular

413.5 g/mol

Nombre IUPAC

N-[(1,3-diphenylpyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C25H23N3O3/c1-30-22-14-13-19(15-23(22)31-2)25(29)26-16-20-17-28(21-11-7-4-8-12-21)27-24(20)18-9-5-3-6-10-18/h3-15,17H,16H2,1-2H3,(H,26,29)

Clave InChI

AHIXNYGUECKYOO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)OC

SMILES canónico

COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.